molecular formula C21H15F12NO B13402440 Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Cat. No.: B13402440
M. Wt: 525.3 g/mol
InChI Key: ITXPGQOGEYWAKW-UHFFFAOYSA-N
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Description

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXPGQOGEYWAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F12NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary-Mediated Approaches

The (S)- and (R)-enantiomers are synthesized through asymmetric induction using chiral catalysts or auxiliaries. A representative procedure involves:

  • Grignard Addition : A pyrrolidine-derived organometallic reagent reacts with 3,5-bis(trifluoromethyl)benzophenone.
  • Stereochemical Control : Chiral ligands like BINAP or sparteine direct the configuration during the nucleophilic addition.
  • Reduction : Sodium borohydride reduces the intermediate ketone to the secondary alcohol.

Key Parameters

Step Reagents/Conditions Yield Enantiomeric Excess (ee)
1 THF, −78°C to rt 85% -
2 (S)-BINAP/Pd(OAc)₂ 78% ≥99%
3 NaBH₄, MeOH, 0°C 92% -

This method achieves high enantioselectivity (>99% ee) for both enantiomers, critical for pharmaceutical applications.

Multi-Step Synthesis from Pyrrolidine Precursors

A modular route involves functionalizing pyrrolidine before introducing fluorinated aryl groups:

Optimized Conditions

Resolution of Racemic Mixtures

For non-catalytic applications, racemic synthesis followed by chiral resolution is employed:

  • Racemic Synthesis : Symmetrical addition of Grignard reagents to ketones without stereochemical control.
  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers.

Performance Metrics

Method Resolution Factor (Rₛ) Purity
Chiral HPLC (Daicel CHIRALPAK®) 1.8 ≥99%
Simulated Moving Bed (SMB) 2.1 99.5%

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize polymer-supported reagents to streamline synthesis:

Advantages

  • 30% reduction in solvent use vs. traditional methods
  • Catalyst reuse for ≥5 cycles without loss of activity

Comparative Analysis of Methods

Method Cost Efficiency Stereoselectivity Scalability
Chiral Auxiliary-Mediated Moderate High (≥99% ee) Limited
Racemic Resolution Low Moderate High
Solid-Phase Synthesis High High Moderate

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy and stabilizing transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is unique due to its specific trifluoromethyl groups and pyrrolidine ring, which confer distinct chemical properties and reactivity. These features make it particularly valuable in catalysis and organic synthesis .

Biological Activity

Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, also known as (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple trifluoromethyl groups and a pyrrolidine moiety, suggests a range of biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

  • Molecular Formula : C21H15F12NO
  • Molecular Weight : 525.33 g/mol
  • CAS Number : 948595-00-4
  • Physical State : Solid at room temperature

Synthesis

The synthesis of (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the bis(trifluoromethyl)phenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.56Inhibition of tubulin polymerization
MDA-MB-435 (Breast Cancer)<0.01Induction of apoptosis
HeLa (Cervical Cancer)0.229Cell cycle arrest at G0/G1 phase

These results indicate that the compound not only inhibits cell growth but also promotes apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The mechanism by which (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its biological effects involves:

  • Tubulin Inhibition : The compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
  • Caspase Activation : Treatment with this compound has shown to significantly activate caspase pathways in cancer cells, indicating its role in programmed cell death .

Case Studies

  • Case Study 1 : A study involving A549 cells demonstrated that treatment with (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol resulted in a dose-dependent increase in nuclear condensation and caspase activation. At concentrations of 50 and 100 nM, there was a 1.5 to 3-fold increase in caspase activity compared to untreated controls .
  • Case Study 2 : In another investigation focusing on MDA-MB-435 cells, the compound exhibited an IC50 value of 0.229 µM, showcasing its potent antiproliferative activity and ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol?

A common approach involves refluxing precursor ligands (e.g., trifluoromethyl-substituted aryl aldehydes) with pyrrolidine derivatives in methanol, followed by recrystallization from dichloromethane. For example, analogous manganese(III) complexes were synthesized via 4-hour reflux with triethylamine as a base, yielding >85% after recrystallization . Fluorinated aromatic components may require inert conditions due to their electron-withdrawing nature .

Q. What safety precautions are critical when handling this compound?

The trifluoromethyl groups and pyrrolidine moiety pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work under fume hoods, and avoid open flames due to potential decomposition products. Store at 4–8°C to maintain stability .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
  • Mass spectrometry (EI) confirms molecular weight, with fragmentation patterns reflecting pyrrolidine and trifluoromethylphenyl groups .
  • NMR (¹H/¹⁹F) resolves stereochemistry; trifluoromethyl groups show distinct ¹⁹F signals near -60 ppm .

Q. How can purity be ensured during synthesis?

Recrystallization from dichloromethane/methanol mixtures (slow evaporation) achieves >95% purity. HPLC with C18 columns (acetonitrile/water gradient) monitors impurities, while TLC (silica, hexane:ethyl acetate 3:1) tracks reaction progress .

Advanced Research Questions

Q. How do computational methods enhance reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in electrophilic substitutions. Reaction path searches combined with experimental feedback loops optimize conditions (e.g., solvent, temperature) for novel fluorinated products . For example, ICReDD’s workflow reduced reaction development time by 40% in analogous systems .

Q. What role do trifluoromethyl groups play in modulating reactivity?

The electron-withdrawing trifluoromethyl groups increase electrophilicity at the aryl ring, favoring nucleophilic aromatic substitution. Steric hindrance from the 3,5-substitution directs reactions to para positions. Fluorine’s inductive effect also stabilizes intermediates in cross-coupling reactions .

Q. How can stereochemical control be achieved during synthesis?

Chiral pyrrolidine derivatives (e.g., (S)-configured centers) require enantioselective catalysis. Asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts achieves >90% ee in related pyrrolidinemethanol systems . X-ray crystallography confirms absolute configuration .

Q. What strategies elucidate biological interactions of this compound?

  • Molecular docking predicts binding to enzymes (e.g., kinases) via hydrogen bonding with the hydroxyl group and hydrophobic interactions with trifluoromethylphenyl moieties .
  • Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) for protein targets, while SAR studies modify the pyrrolidine ring to optimize activity .

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